molecular formula C12H12FN3 B1523822 [(4-Fluorophenyl)(pyrimidin-2-yl)methyl](methyl)amine CAS No. 1182787-01-4

[(4-Fluorophenyl)(pyrimidin-2-yl)methyl](methyl)amine

Cat. No. B1523822
CAS RN: 1182787-01-4
M. Wt: 217.24 g/mol
InChI Key: WSLPYTVJBVFRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-Fluorophenyl)(pyrimidin-2-yl)methylamine” is a pyrimidine derivative. Pyrimidine is a basic aromatic ring structure found in many organic compounds, including the nucleotides cytosine, thymine, and uracil . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Scientific Research Applications

Antiviral Research

This compound can be modified to create derivatives that exhibit potent antiviral activities. For instance, indole derivatives, which share structural similarities with our compound, have been reported to inhibit influenza A and Coxsackie B4 virus . By substituting the indole moiety with our compound, researchers can potentially develop new antiviral agents with high selectivity and efficacy.

Anti-HIV Development

The pyrimidinyl moiety of the compound is particularly interesting for anti-HIV drug development. Compounds with a pyrimidinyl group have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 replication in acutely infected cells . This suggests that (4-Fluorophenyl)(pyrimidin-2-yl)methylamine could serve as a scaffold for creating novel anti-HIV medications.

Anticancer Agents

Pyrimidine derivatives are known for their anticancer properties. They have been used to modulate myeloid leukemia and treat breast cancer and idiopathic pulmonary fibrosis . The pyrimidin-2-yl component of the compound could be exploited to synthesize new anticancer agents, potentially offering treatments for various malignancies.

Antimicrobial and Antifungal Applications

The structural framework of the compound allows for the synthesis of derivatives with antimicrobial and antifungal properties. Pyrimidine and its derivatives have demonstrated significant activity against a range of microbial and fungal pathogens . This opens up opportunities for the compound to be used in the development of new antimicrobial and antifungal drugs.

Anti-Inflammatory and Analgesic Uses

Compounds containing a pyrimidin-2-yl group have shown anti-inflammatory and analgesic activities . This suggests that (4-Fluorophenyl)(pyrimidin-2-yl)methylamine could be used as a starting point for the synthesis of drugs aimed at treating inflammatory conditions and pain management.

Cardiovascular Research

Pyrimidine-based drugs have been used as cardiovascular agents and antihypertensives . The compound could be investigated for its potential effects on cardiovascular health, possibly leading to the development of new treatments for heart-related conditions.

Neuroprotective Properties

Research has indicated that pyrimidine derivatives can have neuroprotective effects, particularly in the context of retinal ganglion cell protection . This compound could be explored for its potential to serve as a neuroprotective agent, which could be beneficial in treating neurodegenerative diseases.

Antidiabetic Activity

The pyrimidin-2-yl group is also associated with antidiabetic activity. Derivatives of pyrimidine have been used as DPP-IV inhibitors, which play a role in glucose metabolism . Therefore, (4-Fluorophenyl)(pyrimidin-2-yl)methylamine could be a valuable compound in the synthesis of new antidiabetic drugs.

properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-pyrimidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c1-14-11(12-15-7-2-8-16-12)9-3-5-10(13)6-4-9/h2-8,11,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLPYTVJBVFRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluorophenyl)(pyrimidin-2-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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